molecular formula C16H10Cl2N2O2 B3005219 (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 327063-85-4

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No. B3005219
CAS RN: 327063-85-4
M. Wt: 333.17
InChI Key: OGHYJTJQXJTYGX-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide is a chemical compound that has been the subject of scientific research in recent years. This compound is commonly referred to as DCPP, and it has been found to have a range of potential applications in the field of medicine and biochemistry. In

Mechanism of Action

The mechanism of action of DCPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, DCPP has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DCPP has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, DCPP has been found to scavenge free radicals, which can cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of DCPP for lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, and it does not appear to have any significant side effects at doses used in research. Additionally, DCPP is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments.
However, there are also some limitations to the use of DCPP in lab experiments. One of the primary limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of DCPP is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on DCPP. One area of interest is its potential as a treatment for other diseases besides cancer. For example, DCPP has been shown to have anti-inflammatory effects, which could make it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another potential future direction is the investigation of DCPP in combination with other compounds. For example, DCPP has been shown to enhance the anti-cancer effects of certain chemotherapy drugs when used in combination.
Overall, DCPP is a promising compound that has the potential to be developed into a valuable tool for medical and biochemical research. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of DCPP involves the reaction of 2,4-dichlorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with cyanoacetamide to form DCPP. The yield of this reaction is typically around 70%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

DCPP has been the subject of scientific research due to its potential applications in the field of medicine and biochemistry. One of the primary areas of research has been its potential as an anti-cancer agent. Studies have shown that DCPP can induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-3-6-15(14(18)8-12)20-16(22)11(9-19)7-10-1-4-13(21)5-2-10/h1-8,21H,(H,20,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHYJTJQXJTYGX-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

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